Cas no 93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole)

3-Amino-4-(4-methoxyphenyl)pyrazole structure
93439-79-3 structure
Product Name:3-Amino-4-(4-methoxyphenyl)pyrazole
Numero CAS:93439-79-3
MF:C10H11N3O
MW:189.213841676712
MDL:MFCD06825218
CID:1087712
PubChem ID:2766938
Update Time:2025-08-04

3-Amino-4-(4-methoxyphenyl)pyrazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine
    • 4-(4-methoxyphenyl)-1H-Pyrazol-3-amine
    • 4-(4-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
    • 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)
    • Pyrazole, 3(or 5)-amino-4-(p-methoxyphenyl)- (7CI)
    • 4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)-
    • MFCD00141526
    • 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, AldrichCPR
    • DB-079570
    • STK667008
    • Oprea1_078392
    • FS-2074
    • 1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-
    • ALBB-015325
    • AKOS023883191
    • BDBM59836
    • 3-Amino-4-(4-methoxyphenyl)pyrazole
    • 11G-044
    • HMS3315J20
    • EN300-742283
    • SMR000125223
    • 4-(4-Methoxy-phenyl)-2H-pyrazol-3-ylamine
    • 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine, AldrichCPR
    • AKOS000345117
    • [4-(4-methoxyphenyl)-1H-pyrazol-5-yl]amine
    • MLS000539565
    • cid_2766938
    • DTXSID80377606
    • HMS2160I23
    • SCHEMBL2851246
    • CHEMBL1470629
    • 93439-79-3
    • SY336250
    • MDL: MFCD06825218
    • Inchi: 1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
    • Chiave InChI: KMQAYHNPVNGXMQ-UHFFFAOYSA-N
    • Sorrisi: N1=C(N)C(C2C=CC(OC)=CC=2)=CN1

Proprietà calcolate

  • Massa esatta: 189.090211983g/mol
  • Massa monoisotopica: 189.090211983g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 63.9Ų

3-Amino-4-(4-methoxyphenyl)pyrazole Informazioni sulla sicurezza

  • Codice categoria di pericolo: 22
  • Identificazione dei materiali pericolosi: Xn

3-Amino-4-(4-methoxyphenyl)pyrazole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM275401-5g
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine
93439-79-3 95%
5g
$511 2021-08-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00312-1g
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine
93439-79-3 -
1g
¥4438.0 2024-07-19
Fluorochem
033517-250mg
4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine
93439-79-3 95%
250mg
£72.00 2022-02-28
Fluorochem
033517-1g
4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine
93439-79-3 95%
1g
£110.00 2022-02-28
TRC
A294490-250mg
3-Amino-4-(4-methoxyphenyl)pyrazole
93439-79-3
250mg
$ 310.00 2022-06-08
TRC
A294490-500mg
3-Amino-4-(4-methoxyphenyl)pyrazole
93439-79-3
500mg
$ 515.00 2022-06-08
TRC
A294490-1000mg
3-Amino-4-(4-methoxyphenyl)pyrazole
93439-79-3
1g
$ 825.00 2022-06-08
Chemenu
CM275401-1g
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine
93439-79-3 95%
1g
$137 2024-07-19
Chemenu
CM275401-5g
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine
93439-79-3 95%
5g
$550 2024-07-19
abcr
AB257441-250 mg
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine; 95%
93439-79-3
250MG
€151.40 2022-06-11

3-Amino-4-(4-methoxyphenyl)pyrazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Acetic acid ;  50 °C; 2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9, cooled
Riferimento
Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations
Emelina, E. E.; Petrov, A. A.; Filyukov, D. V., Russian Journal of Organic Chemistry, 2014, 50(3), 412-421

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 9
Riferimento
Study of regioselectivity of reactions between 3(5)-aminopyrazoles and 2-acetylcycloalkanones
Petrov, A. A.; Kasatochkin, A. N.; Emelina, E. E., Russian Journal of Organic Chemistry, 2012, 48(8), 1111-1120

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol ;  10 min, rt
1.2 1 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ;  pH 3.9
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  3 h, 98 °C; 98 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  20 min, reflux; reflux → rt
1.6 Reagents: Ammonium hydroxide Solvents: Water
Riferimento
Preparation of pyrazolo[1,5a]pyrimidin-7-ylamines for the treatment of Eph receptor-related neurological disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Benzene ;  rt → reflux; 0.8 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Preparation of new triazine derivatives as antioxidants and/or neuroprotectants
, Australia, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Preparation of pyrazolo[1,5-a]pyrimidines as anticancer drugs.
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; reflux → rt
Riferimento
Pyrazolo[1,5-a]pyrimidines. identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides
Gregg, Brian T.; Tymoshenko, Dmytro O.; Razzano, Dana A.; Johnson, Matthew R., Journal of Combinatorial Chemistry, 2007, 9(3), 507-512

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Riferimento
Overcoming the Limitations of Fragment Merging: Rescuing a Strained Merged Fragment Series Targeting Mycobacterium tuberculosis CYP121
Hudson, Sean A.; Surade, Sachin; Coyne, Anthony G.; McLean, Kirsty J.; Leys, David; et al, ChemMedChem, 2013, 8(9), 1451-1456

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrazine Catalysts: Acetic acid Solvents: Benzene ;  24 h, reflux
Riferimento
Use of α-formyl-α-arylacetonitriles in heterocyclic synthesis
Khlifi, A.; El Efrit, M. L.; Zantour, H., Journal de la Societe Chimique de Tunisie, 2006, 8(1), 1-9

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Toluene ;  3 h, rt → reflux
Riferimento
Pyrazolopyrimidinone compounds for the inhibition of PASK and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  10 min, 160 °C
Riferimento
A new, one-pot, multicomponent synthesis of 5-aza-9-deaza-adenines under microwave irradiation
Lim, Felicia Phei Lin; Luna, Giuseppe; Dolzhenko, Anton V., Tetrahedron Letters, 2014, 55(37), 5159-5163

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol ;  10 min, rt; 1 h, reflux
1.2 Reagents: Hydrazine Solvents: Acetic acid ;  3 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  20 min, reflux; reflux → rt
1.4 Reagents: Ammonia Solvents: Water ;  basified
Riferimento
A preparation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, useful for the treatment of protein kinase dependent diseases
, United States, , ,

Metodo di produzione 12

Condizioni di reazione
Riferimento
Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents
Selleri, Silvia; Bruni, Fabrizio; Costagli, Camilla; Costanzo, Annarella; Guerrini, Gabriella; et al, Medicinal Chemistry Research, 2000, 10(2), 92-113

3-Amino-4-(4-methoxyphenyl)pyrazole Raw materials

3-Amino-4-(4-methoxyphenyl)pyrazole Preparation Products

3-Amino-4-(4-methoxyphenyl)pyrazole Letteratura correlata

Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.